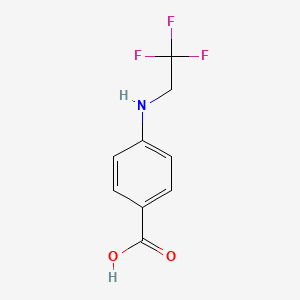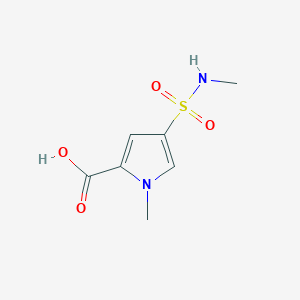
1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a carboxylic acid group (-COOH) and a sulfamoyl group (-SO2NH2), both of which are common in a wide range of bioactive molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method . The sulfamoyl and carboxylic acid groups could be introduced through various functional group interconversion reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the sulfamoyl and carboxylic acid functional groups . The exact structure would depend on the positions of these groups on the pyrrole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic aromatic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation . The sulfamoyl group could also undergo various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and sulfamoyl groups could increase its solubility in water . The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
Catalytic Applications in Synthesis
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid finds applications in catalytic processes for synthesizing various organic compounds. For example, it can play a role in synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. These syntheses involve condensation reactions under mild and green conditions, highlighting the compound's potential in environmentally friendly industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Synthesis of Arylbispyranylmethanes
The compound is also utilized in the preparation of arylbispyranylmethane derivatives. This involves a tandem Knoevenagel condensation and Michael addition procedure, demonstrating the compound's versatility in organic synthesis. The process is noted for its eco-friendly nature, high efficiency, and simple operational procedures (Zolfigol, Navazeni, Yarie, & Ayazi-Nasrabadi, 2016).
Coupling Reactions in Organic Synthesis
Additionally, derivatives of 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid are employed in copper-catalyzed coupling reactions. These reactions are significant in the synthesis of (hetero)aryl methylsulfones, a class of compounds with pharmaceutical importance (Ma et al., 2017).
Formation of Supramolecular Synthons
In crystal engineering strategies, this compound can be involved in the formation of carboxylic acid-pyridine supramolecular synthons. These synthons are significant in understanding the self-assembly processes in the crystal structures of related organic compounds (Vishweshwar, Nangia, & Lynch, 2002).
Sulfenylation Reactions
1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid and its derivatives can also be used in sulfenylation reactions, particularly for 1-substituted pyrroles and indoles. This demonstrates the compound's utility in the synthesis of sulfur-containing heterocyclic compounds (Gilow, Brown, Copeland, & Kelly, 1991).
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological targets. Many drugs work by binding to proteins or other biological molecules and modulating their activity . The presence of the sulfamoyl and carboxylic acid groups could allow for hydrogen bonding interactions with biological targets .
Safety and Hazards
Orientations Futures
Future research on this compound could involve further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities. It could also be interesting to explore its potential applications in areas such as medicinal chemistry, given the presence of functional groups that are common in many bioactive compounds .
Propriétés
IUPAC Name |
1-methyl-4-(methylsulfamoyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-8-14(12,13)5-3-6(7(10)11)9(2)4-5/h3-4,8H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLFPAOYEMGHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN(C(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2719491.png)
![N-(2-Aminoethyl)-N-benzyl-4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2719492.png)
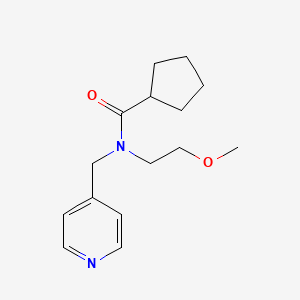
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2719494.png)
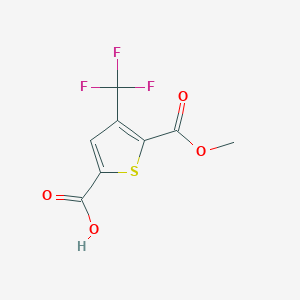
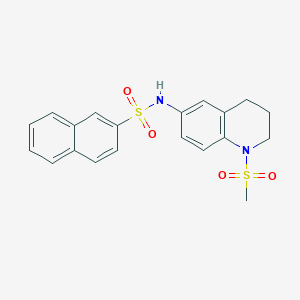

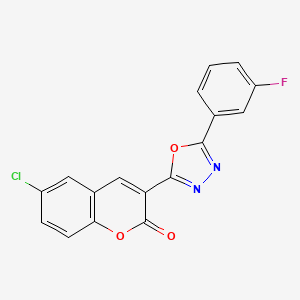
![3-(1H-benzimidazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2719506.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide](/img/structure/B2719508.png)


